Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16782475
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate -](/images/structure/VC16782475.png)
Specification
Molecular Formula | C13H20N4O3 |
---|---|
Molecular Weight | 280.32 g/mol |
IUPAC Name | tert-butyl 3-(6-aminopyrazin-2-yl)oxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16) |
Standard InChI Key | SSQPTKBJDXDUOU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N |
Introduction
Chemical Identity and Structural Features
Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate belongs to the class of heterocyclic compounds, combining a pyrrolidine ring with a pyrazine moiety. The (S)-stereochemistry at the pyrrolidine C3 position is essential for its biological interactions.
Molecular and Stereochemical Properties
-
IUPAC Name: (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
-
Molecular Formula: C₁₃H₂₀N₄O₃
-
Molecular Weight: 280.32 g/mol
-
CAS Number: 1417789-47-9
-
Stereochemistry: The chiral center at C3 adopts the (S)-configuration, confirmed by X-ray crystallography in analogous compounds .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1417789-47-9 | |
Molecular Formula | C₁₃H₂₀N₄O₃ | |
Molecular Weight | 280.32 g/mol | |
SMILES | CC(C)(C)OC(=O)N1CC@@HOC2=NC(=CN=C2)N | |
InChIKey | SSQPTKBJDXDUOU-VIFPVBQESA-N |
The pyrrolidine ring adopts a puckered conformation, while the pyrazine moiety contributes planar geometry, enabling π-π stacking interactions in target binding .
Synthesis and Optimization
The synthesis of tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate involves multistep reactions emphasizing stereochemical control and functional group compatibility.
Mesylation-Etherification Strategy
A widely employed method involves:
-
Mesylation of (S)-3-hydroxypyrrolidine:
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the mesylate intermediate at 0–20°C . -
Nucleophilic Substitution:
The mesylate undergoes displacement with 6-aminopyrazin-2-ol in polar aprotic solvents (e.g., DMF) at 60–80°C, facilitated by potassium carbonate.
Yield: 78–85% after silica gel chromatography .
Direct Coupling via Mitsunobu Reaction
Alternative approaches utilize the Mitsunobu reaction, coupling (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 6-aminopyrazin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .
Table 2: Comparative Synthesis Conditions
Method | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Mesylation-Etherification | MsCl, TEA, K₂CO₃ | DCM/DMF | 60–80°C | 85% |
Mitsunobu Reaction | DEAD, PPh₃ | THF | 0°C → RT | 75% |
Stereochemical Control
The (S)-configuration is preserved using enantiomerically pure starting materials. Chiral HPLC analysis confirms >99% enantiomeric excess (ee).
Applications in Pharmaceutical Development
Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate is a versatile intermediate in oncology and immunology drug discovery.
CCR4 Antagonists
RAPT Therapeutics utilized analogous tert-butyl-protected pyrrolidines in synthesizing CCR4 antagonists, which inhibit regulatory T-cell (Treg) infiltration into tumors . The pyrazine moiety enhances solubility and target affinity .
Kinase Inhibitors
The compound serves as a precursor in Janus kinase (JAK) and Bruton’s tyrosine kinase (BTK) inhibitors. The 6-aminopyrazine group chelates active-site residues, improving potency .
Future Directions
Advances in continuous-flow synthesis and biocatalytic desymmetrization could enhance the compound’s accessibility. Its role in PROTACs (Proteolysis-Targeting Chimeras) is under exploration, leveraging the pyrazine’s ability to recruit E3 ubiquitin ligases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume